molecular formula C12H18IN3O2 B2683679 Tert-butyl N-(3-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate CAS No. 2416229-33-7

Tert-butyl N-(3-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate

Cat. No.: B2683679
CAS No.: 2416229-33-7
M. Wt: 363.199
InChI Key: JLYFXOPEKJQPFW-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of an iodinated imidazo[1,2-a]pyridine core, which is further functionalized with a tert-butyl carbamate group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.

    Carbamate formation: The final step involves the reaction of the iodinated imidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl carbamate derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the imidazo[1,2-a]pyridine core.

    Coupling reactions: The iodinated position allows for cross-coupling reactions such as Suzuki-Miyaura coupling to introduce aryl or alkyl groups.

Common Reagents and Conditions

    Iodination: Iodine, N-iodosuccinimide (NIS)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

    Coupling: Palladium catalysts, boronic acids, or esters

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Tert-butyl N-(3-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The iodinated imidazo[1,2-a]pyridine core can bind to various enzymes, receptors, or proteins, modulating their activity and leading to desired biological effects. The tert-butyl carbamate group enhances the compound’s stability and bioavailability, making it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate: Another imidazo[1,2-a]pyridine derivative with similar structural features but different functional groups.

    Indole derivatives: Compounds containing the indole nucleus, which share some structural similarities with imidazo[1,2-a]pyridines and exhibit diverse biological activities.

Uniqueness

Tert-butyl N-(3-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate is unique due to the presence of the iodinated imidazo[1,2-a]pyridine core and the tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl N-(3-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)15-10-9(13)16-7-5-4-6-8(16)14-10/h4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYFXOPEKJQPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N2CCCCC2=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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